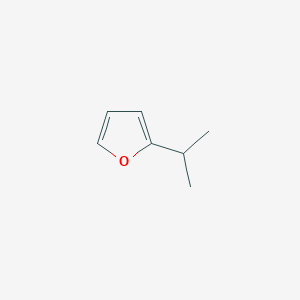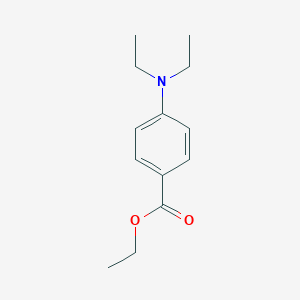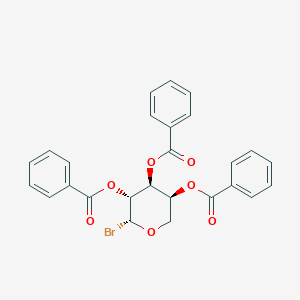
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of arabinose, a type of sugar, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been used in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs. This compound has been found to exhibit anti-tumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for autoimmune diseases.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by suppressing the immune system, which can help to reduce inflammation and autoimmune responses.
Effets Biochimiques Et Physiologiques
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress the immune system. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate in lab experiments is that it is relatively easy to synthesize. It is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate. One area of research is in the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, as well as its potential use in treating other types of diseases. Finally, there is also interest in developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate involves several steps. The first step is the protection of the hydroxyl groups of arabinose using benzoyl chloride. This is followed by the reaction of the protected arabinose with triethyl orthoformate and hydrobromic acid to form the bromohydrin. The final step involves the reaction of the bromohydrin with benzoyl chloride to form the tribenzoate ester.
Propriétés
Numéro CAS |
14206-56-5 |
|---|---|
Nom du produit |
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate |
Formule moléculaire |
C26H21BrO7 |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
[(3S,4S,5R,6R)-4,5-dibenzoyloxy-6-bromooxan-3-yl] benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23-/m0/s1 |
Clé InChI |
WZNBMSMEBBTFBW-GPJHCHHRSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



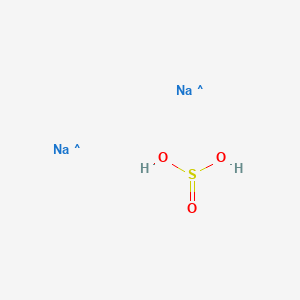
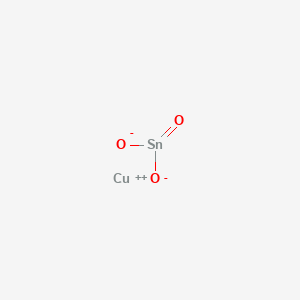
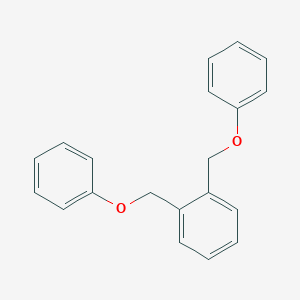
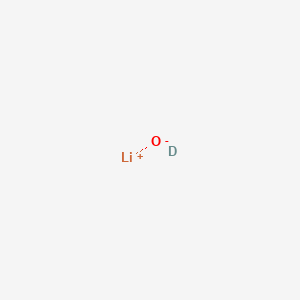
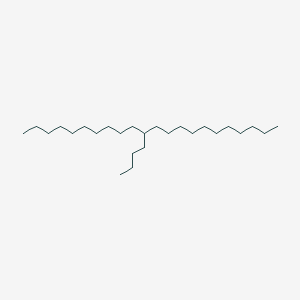
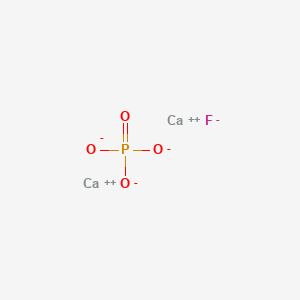
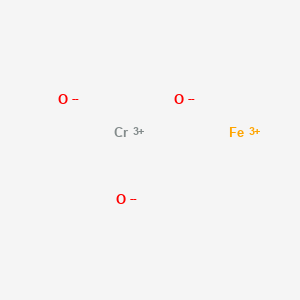
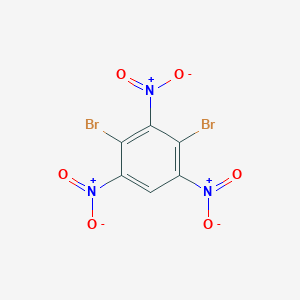
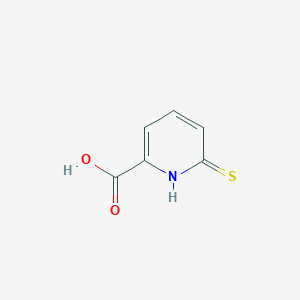
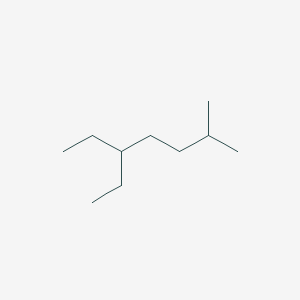
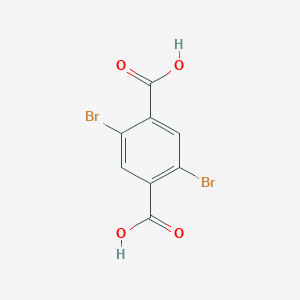
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
